Product packaging for Eltrombopag Amide(Cat. No.:CAS No. 1246929-02-1)

Eltrombopag Amide

Cat. No.: B601687
CAS No.: 1246929-02-1
M. Wt: 441.48
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Description

Eltrombopag Amide (CAS 1246929-02-1) is an organic compound of the biphenyl class with a molecular formula of C25H23N5O3 and a molecular weight of 441.49 g/mol . It is characterized as a research chemical and is specifically noted as an impurity of the active pharmaceutical ingredient (API) Eltrombopag . This designation makes it a critical material for analytical research and development, particularly in studies focused on the synthesis, purification, and quality control of its parent drug, Eltrombopag. Eltrombopag itself is a well-documented, orally bioavailable thrombopoietin (TPO) receptor agonist . It functions by selectively binding to the transmembrane domain of the TPO receptor (c-mpl) on hematopoietic stem cells and megakaryocytes in the bone marrow . This binding triggers intracellular signaling pathways, including JAK-STAT and MAPK, which stimulate the proliferation and differentiation of megakaryocytes, leading to an increased production of platelets . The parent drug is used therapeutically to treat conditions like chronic immune thrombocytopenia (ITP) and thrombocytopenia in patients with chronic hepatitis C . Researchers working with this compound should note that the parent compound is extensively metabolized in the liver, primarily by enzymes CYP1A2 and CYP2C8, and is a substrate for UGT1A1 and UGT1A3 . Furthermore, Eltrombopag is a highly protein-bound drug (>99%) and can interact with transporters like OATP1B1 . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human consumption.

Properties

CAS No.

1246929-02-1

Molecular Formula

C25H23N5O3

Molecular Weight

441.48

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-Biphenyl]-3-carboxamide

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Eltrombopag Amide

Established Synthetic Routes to Eltrombopag (B601689) Amide

The synthesis of Eltrombopag Amide can be achieved through several established pathways, primarily involving direct modification of the parent compound or a more intricate multi-step process using derivatized precursors.

Amidation Reactions of Eltrombopag Free Acid

A primary and direct route to this compound involves the chemical transformation of Eltrombopag free acid (3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid). smolecule.comnih.govresearchgate.net This process is a classic amidation reaction where the carboxylic acid functional group of Eltrombopag is converted into an amide.

The synthesis typically starts with the preparation of the Eltrombopag free acid. smolecule.com This free acid is then reacted with a suitable amine under controlled conditions to yield this compound. smolecule.com One documented method involves the coupling of the Eltrombopag free acid with monoethanolamine. In this specific synthesis, the reaction is facilitated by the presence of methane (B114726) sulfonic acid and aluminum oxide, with the reaction mass heated to between 75-80 ºC for 24 hours. The resulting amide is an impurity that can form during the synthesis of related compounds due to the high reactivity of the carboxylic acid group with amines. Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or chromatography. smolecule.com

Table 1: Example of Direct Amidation of Eltrombopag Free Acid
Starting MaterialReagentCatalyst/SolventProduct
Eltrombopag Free AcidMonoethanolamineMethane Sulfonic Acid, Aluminium OxideThis compound

Multi-step Synthesis Involving Precursor Derivatization

An alternative to direct amidation is a multi-step synthesis where the amide functionality is incorporated into a key intermediate before the final molecular scaffold is assembled. This pathway avoids direct manipulation of the final Eltrombopag molecule and builds the amide derivative from earlier precursors.

The synthesis of Eltrombopag itself relies on key intermediates, most notably 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid. google.comgoogle.com The preparation of this intermediate has been described starting from o-bromophenol. The process involves three main steps: nitration of o-bromophenol to synthesize 2-bromo-6-nitrophenol (B84729), followed by a Suzuki coupling reaction with 3-carboxyphenylboronic acid using a palladium catalyst, and finally, a nitro reduction to yield 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid. google.comgoogle.com

For the synthesis of this compound via this route, the strategy would be modified. The key intermediate required would be 3'-amino-2'-hydroxybiphenyl-3-carboxamide. This amidated intermediate would be prepared from its corresponding carboxylic acid precursor prior to the subsequent diazotization and coupling steps.

The core structure of Eltrombopag is formed through a diazotization reaction followed by a condensation or coupling reaction. google.comgoogle.com In the synthesis of the parent compound, the 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid is diazotized at low temperature using a reagent like sodium nitrite (B80452) in an acidic medium. google.comgoogle.com This creates a reactive diazonium salt.

This diazonium intermediate is then coupled with a pyrazolone (B3327878) derivative, specifically 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one. google.comgoogle.com This condensation reaction forms the characteristic azo bridge and completes the Eltrombopag scaffold. google.comgoogle.com To synthesize this compound, the same pathway would be followed, but starting with the 3'-amino-2'-hydroxybiphenyl-3-carboxamide intermediate, leading directly to the final amide product. smolecule.comgoogle.comgoogle.com

Table 2: Proposed Multi-Step Synthesis Pathway for this compound
StepDescriptionKey IntermediatesKey Reactions
1Amide Formation3'-amino-2'-hydroxybiphenyl-3-carboxylic acidAmidation
2Diazotization3'-amino-2'-hydroxybiphenyl-3-carboxamideReaction with sodium nitrite
3Condensation/CouplingDiazonium salt of the amide intermediate; 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-oneAzo coupling
Preparation of Key Intermediates for Amide Formation

Novel Approaches and Advancements in this compound Synthesis

Research in pharmaceutical manufacturing continuously seeks to improve synthetic efficiency and reduce environmental impact. These principles are applicable to the synthesis of Eltrombopag and its derivatives.

Exploration of Environmentally Benign Synthetic Protocols

There is a significant drive within pharmaceutical chemistry to develop simpler, more cost-effective, and environmentally friendly process routes for drug synthesis. patsnap.com For compounds like Eltrombopag, this includes minimizing the number of reaction steps, reducing waste, and using less hazardous reagents. patsnap.comcphi-online.com The development of "green chemistry" protocols is a key focus. cphi-online.commdpi.com

While specific green protocols for this compound are not extensively detailed, advancements in the synthesis of the parent compound and related pyrazolone structures are relevant. mdpi.com For instance, the use of cheaper and more readily available catalysts like palladium on carbon for Suzuki coupling reactions is a step towards a more sustainable process. google.com The exploration of microwave-assisted synthesis for pyrazolone compounds represents another avenue for creating more efficient and potentially greener reaction conditions. researchgate.net Future research will likely focus on applying these principles to the entire synthetic pathway of this compound, aiming to improve yield, reduce costs, and minimize the environmental footprint of its production. patsnap.comresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring an efficient and cost-effective synthetic process. chemicalbook.com Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For instance, azo coupling reactions are often carried out in mixed solvent systems of an organic solvent and water. google.comgoogle.com

Temperature: Reaction kinetics are highly dependent on temperature. Increasing the temperature can increase the reaction rate but may also lead to the formation of undesired byproducts. researchgate.net

Catalyst: Catalysts are used to accelerate reactions and can influence selectivity. For example, palladium catalysts are often used in cross-coupling reactions. chemicalbook.com

Reagent Stoichiometry: The molar ratio of reactants can impact the yield and purity of the product. google.comgoogle.com

pH: For reactions in aqueous or mixed aqueous-organic media, pH can be a critical factor, especially in reactions involving acidic or basic functional groups.

Microwave irradiation has also been explored as a technique to accelerate reactions and improve yields in amide synthesis. researchgate.net

Table 1: General Parameters for Optimization of Amide Synthesis

ParameterConditionOutcomeReference
TemperatureIncreased from room temperature to 80 °CIncreased yield researchgate.net
Catalyst AmountIncreased from 20 mg to 30 mgIncreased yield and reduced reaction time researchgate.net
SolventUse of ethanol (B145695) or acetonitrile (B52724) without an oxidantNo desired product formation researchgate.net
IrradiationMicrowave irradiation (300 W)Good yield of amide researchgate.net

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its functional groups, including the amide, the hydroxyl group, the carboxylic acid (in the parent Eltrombopag), the pyrazole (B372694) ring, and the biphenyl (B1667301) system.

The functional groups within this compound can undergo reduction reactions. For instance, the nitro group, if present as a precursor in the synthesis, is typically reduced to an amino group. google.com This transformation is often achieved using reducing agents like tin dichloride or through catalytic hydrogenation. google.com The carbonyl group of the pyrazolone ring could also potentially be reduced under specific conditions.

Azo coupling is a key reaction in the synthesis of Eltrombopag. google.comgoogle.com It involves the reaction of a diazonium salt with an electron-rich coupling partner. wikipedia.org In the synthesis of Eltrombopag, an aromatic amine precursor is diazotized and then coupled with a pyrazolone derivative. google.comgoogle.com This reaction forms the characteristic azo linkage that is part of the Eltrombopag chromophore. wikipedia.org The reaction conditions, such as pH and solvent, are critical for achieving high yields. google.comgoogle.comwikipedia.org

Table 2: Conditions for Azo Coupling in Eltrombopag Synthesis

Reactant 1Reactant 2Solvent SystempH/BaseReference
3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid (diazotized)Acetoacetic acid alkyl esterOrganic solvent and water- google.com
3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid (diazotized)2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-oneEthanol-water mixtureSodium hydrogen carbonate google.com

The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (Eltrombopag) and the amine. Amide bonds are generally more stable to hydrolysis than ester bonds. googleapis.com The rate of hydrolysis can be influenced by factors such as pH and the presence of enzymes. googleapis.comnih.gov For instance, the hydrolysis of an amide bond can be significantly faster under acidic conditions, such as those found in lysosomes, compared to physiological pH. nih.gov In some cases, specific enzymes like carboxylesterases can also catalyze the hydrolysis of amide bonds. researchgate.net

Analytical Characterization and Impurity Profiling of Eltrombopag Amide

Development of Advanced Spectroscopic Techniques for Eltrombopag (B601689) Amide Analysis

Spectroscopic methods are fundamental to the structural elucidation of Eltrombopag Amide, providing detailed information about its atomic composition, connectivity, and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules like this compound. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the molecular structure and atom connectivity. weebly.com For this compound, 1H and 13C NMR spectra are crucial. The 1H NMR spectrum would reveal the number of different types of protons and their neighboring environments, while the 13C NMR spectrum identifies the various carbon environments within the molecule. mdpi.com

Key structural features of this compound that can be confirmed by NMR include the biphenyl (B1667301) core, the pyrazole (B372694) ring, the dimethylphenyl moiety, and, critically, the presence of the primary amide group (-CONH2) in place of the carboxylic acid group found in Eltrombopag. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further establish the connectivity between protons and carbons, confirming the precise location of the amide functionality. weebly.com

Table 1: Predicted Key 1H and 13C NMR Chemical Shifts for this compound Note: This table is illustrative, based on the known structure of Eltrombopag and general chemical shift ranges for amides. Actual values would be determined experimentally.

NucleusFunctional Group RegionExpected Chemical Shift (δ) in ppmNotes
1HAmide Protons (-CONH2)~7.0 - 8.5Two distinct signals, often broad due to exchange and quadrupole effects.
1HAromatic Protons (Biphenyl, Dimethylphenyl)~6.5 - 8.0Complex multiplet patterns characteristic of substituted aromatic rings.
1HMethyl Protons (-CH3)~2.0 - 2.5Singlets corresponding to the two methyl groups on the phenyl ring and one on the pyrazole ring.
13CAmide Carbonyl (C=O)~165 - 175Distinguishes the amide from the carboxylic acid (~170-185 ppm) in Eltrombopag.
13CAromatic Carbons~110 - 150Multiple signals corresponding to the various aromatic carbons.
13CMethyl Carbons (-CH3)~15 - 25Signals for the three methyl groups in the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of its molecular formula, C25H23N5O3. pharmaffiliates.comusp.org The nominal molecular weight is 441.48 g/mol . pharmaffiliates.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. researchgate.net By inducing fragmentation of the protonated molecule [M+H]+, a characteristic fragmentation pattern is generated, which serves as a structural fingerprint. For amides, a common fragmentation pathway involves the cleavage of the amide bond (N-CO), resulting in the formation of an acylium ion. nih.gov This fragmentation data is vital for distinguishing this compound from other related impurities, especially when analyzed in complex mixtures. daicelpharmastandards.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterInformationSignificance
Molecular FormulaC25H23N5O3pharmaffiliates.comusp.orgConfirms elemental composition.
Molecular Weight (Monoisotopic)441.1799 g/molPrecise mass used for identification.
Protonated Molecule [M+H]+m/z 442.1877Primary ion observed in positive ion mode ESI-MS.
Key Fragmentation PathwayCleavage of the N-CO amide bond. nih.govCharacteristic fragmentation for structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands that confirm its key structural features. The presence of the amide group is identified by N-H stretching vibrations and the C=O stretching vibration. spectroscopyonline.com Specifically, a primary amide typically shows two N-H stretching bands, while the amide C=O stretch appears at a different wavenumber than the carboxylic acid C=O stretch in Eltrombopag, providing a clear point of differentiation. spectroscopyonline.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm-1)Vibration TypeFunctional Group
~3400 and ~3200N-H StretchPrimary Amide (-CONH2) specac.com
~3050C-H StretchAromatic Ring
~2950C-H StretchMethyl Groups (-CH3)
~1660C=O Stretch (Amide I band)Amide Carbonyl specac.com
~1620N-H BendPrimary Amide (-CONH2) spectroscopyonline.com
~1600, ~1500C=C StretchAromatic Ring

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from the main API and other process-related impurities, allowing for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely used technique for the analysis of impurities in pharmaceutical manufacturing. nih.govresearchgate.net Stability-indicating RP-HPLC methods are developed and validated to separate Eltrombopag from its impurities, including this compound. researchgate.netjournalajocs.com These methods typically use a C18 or a phenyl column and a gradient elution with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent (typically acetonitrile (B52724) or methanol). researchgate.netjournalajocs.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Due to the structural difference (amide vs. carboxylic acid), this compound will have a different retention time than Eltrombopag, enabling its separation and quantification.

Table 4: Typical RP-HPLC Method Parameters for Eltrombopag Impurity Analysis

ParameterTypical ConditionReference
ColumnC18 or Phenyl (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) researchgate.net
Mobile Phase A0.1% Orthophosphoric Acid or 0.1% Trifluoroacetic Acid in Water researchgate.net
Mobile Phase BAcetonitrile researchgate.net
ElutionGradient journalajocs.com
Flow Rate1.0 - 1.2 mL/min researchgate.netresearchgate.net
Column Temperature40 - 45 °C researchgate.netresearchgate.net
Detection Wavelength220 - 245 nm (UV) researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), offers significant advantages over traditional HPLC. UPLC uses columns with smaller particle sizes (<2 µm), resulting in faster analysis times, higher resolution, and greater sensitivity. researchgate.net When coupled to a mass spectrometer, it becomes a highly specific and sensitive tool for impurity identification and profiling. nih.gov

UPLC-MS/MS is particularly useful for identifying and characterizing unknown impurities present at very low levels. researchgate.net For this compound, this technique can confirm its identity by providing both its retention time and its specific mass-to-charge ratio (m/z) along with its fragmentation pattern, even in a complex mixture of degradation products. researchgate.netnih.gov This method is crucial for forced degradation studies, where it helps in elucidating the structure of degradants formed under stress conditions. nih.gov

Table 5: UPLC-MS/MS System Parameters for Impurity Identification

ParameterTypical ConditionReference
ColumnAcquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) researchgate.net
Mobile PhaseMixture of aqueous acid (e.g., formic acid) and acetonitrile researchgate.net
Flow Rate0.3 - 0.5 mL/min-
Ionization SourceElectrospray Ionization (ESI), Positive Mode nih.gov
Mass AnalyzerTriple Quadrupole (QqQ) or Time-of-Flight (TOF)-
Analysis ModeSelected Ion Monitoring (SIM) for quantification; MS/MS for structural confirmation-

Method Validation Parameters: Precision, Accuracy, Robustness, Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The validation of analytical methods is crucial for ensuring the reliability of data. According to International Council for Harmonisation (ICH) guidelines, key parameters such as precision, accuracy, robustness, linearity, and sensitivity (LOD and LOQ) must be thoroughly evaluated. orientjchem.orgrjptonline.org

Precision: This parameter assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For Eltrombopag and its impurities, developed high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) methods have demonstrated excellent precision, with RSD values often below 2%. researchgate.netorientjchem.orgnih.gov For instance, one UHPLC method reported a precision RSD of less than 5% for three process-related impurities, including this compound. orientjchem.org Another study found intra- and inter-day RSD values for Eltrombopag and its related impurities to be between 1.22% and 2.04%. nih.gov

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to a sample and the percentage recovered is calculated. For Eltrombopag impurity analysis, accuracy is typically demonstrated by recovery values within the range of 98-102%. One study reported recovery for impurities to be between 93.80% and 103.69%. nih.gov Another RP-UPLC method showed a recovery range of 99.8-101.9%. researchgate.netdergipark.org.tr

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during normal usage. orientjchem.org For a UHPLC method analyzing Eltrombopag and its impurities, robustness was tested by altering the flow rate, column temperature, and the organic phase composition. The resolution between adjacent peaks remained greater than 2.0 under all varied conditions, indicating the method's robustness. orientjchem.org

Linearity: Linearity establishes that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. orientjchem.org For Eltrombopag impurity quantification, linearity is typically established over a range of concentrations, and the correlation coefficient (r²) is calculated. A correlation coefficient greater than 0.999 is generally considered acceptable. orientjchem.org One UV spectroscopy method demonstrated linearity for Eltrombopag olamine in the concentration range of 2-14 µg/ml with a correlation coefficient of 0.999. nih.gov A UHPLC method established linearity for three impurities with a correlation coefficient of more than 0.999. orientjchem.org

Limits of Detection (LOD) and Limits of Quantification (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. orientjchem.orgnih.gov These are crucial for quantifying trace impurities. For Eltrombopag impurities, LOD and LOQ values are determined using the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ). orientjchem.org One study reported LOD and LOQ values for Eltrombopag olamine to be 0.0524 µg/ml and 0.1588 µg/ml, respectively. nih.gov Another UHPLC method determined the LOD and LOQ for three process impurities, with values presented as a percentage of the Eltrombopag concentration. orientjchem.org

ParameterTypical Acceptance CriteriaReported Findings for Eltrombopag Impurity Analysis
Precision (%RSD)≤ 2%< 2% researchgate.netnih.gov, < 5% orientjchem.org
Accuracy (% Recovery)98-102%93.80-103.69% nih.gov, 99.8-101.9% researchgate.netdergipark.org.tr
RobustnessResolution > 2.0Resolution between adjacent peaks remained > 2.0 under varied conditions. orientjchem.org
Linearity (r²)≥ 0.999> 0.999 orientjchem.orgnih.gov
LODSignal-to-noise ratio of 3:10.0524 µg/ml nih.gov
LOQSignal-to-noise ratio of 10:10.1588 µg/ml nih.gov

Impurity and Degradation Product Identification within Eltrombopag Preparations

This compound as a Process-Related Impurity

This compound is identified as a process-related impurity that can form during the synthesis of Eltrombopag. daicelpharmastandards.comasianpubs.org Its formation can occur when the carboxylic acid group of Eltrombopag reacts with an amine. asianpubs.org The chemical name for this compound is 3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-biphenyl]-3-carboxamide. allmpus.com Stringent control measures during the manufacturing process are essential to minimize its formation. daicelpharmastandards.com Analytical techniques like HPLC and UHPLC are employed for its detection and quantification in the final drug substance. orientjchem.orgorientjchem.org

Characterization of Other Eltrombopag-Related Impurities and Degradants

Besides this compound, several other process-related impurities and degradation products have been identified in Eltrombopag preparations. These impurities can arise from starting materials, intermediates, or degradation of the active substance. daicelpharmastandards.comeuropa.eu

Commonly identified impurities include:

Eltrombopag Dimer-1 Impurity: Another process-related impurity. daicelpharmastandards.com

Eltrombopag Olamine Ester: Can be formed through esterification. asianpubs.org

2-aminophenol (B121084) analogue of Eltrombopag: A potential impurity from the synthesis process. asianpubs.org

2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid: A degradation impurity that can result from the elimination of the diazonium group during synthesis or through hydrolytic degradation of Eltrombopag. asianpubs.org

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are performed to identify potential degradants. orientjchem.orgresearchgate.netdergipark.org.tr Eltrombopag has been found to degrade significantly under oxidative, acidic, and basic conditions. researchgate.netdergipark.org.treuropa.eu Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are used to elucidate the structures of these impurities. daicelpharmastandards.comnih.gov

Impurity NameTypePotential Origin
This compoundProcess-RelatedReaction of Eltrombopag's carboxylic acid with an amine. asianpubs.org
Eltrombopag Dimer-1 ImpurityProcess-RelatedSynthesis process. daicelpharmastandards.com
Eltrombopag Olamine EsterProcess-Related/DegradationEsterification reaction. asianpubs.org
2-aminophenol analogue of EltrombopagProcess-RelatedSynthesis process. asianpubs.org
2′-hydroxy[1,1′-biphenyl]-3-carboxylic acidDegradationHydrolytic degradation or synthesis side-reaction. asianpubs.org

Stability-Indicating Analytical Method Development

A stability-indicating analytical method (SIAM) is crucial for the accurate determination of a drug substance in the presence of its impurities, degradants, and placebo components. orientjchem.org The development of such methods for Eltrombopag involves subjecting the drug to forced degradation under various stress conditions to generate potential degradation products. orientjchem.orgresearchgate.netdergipark.org.tr

The goal is to develop a chromatographic method, typically HPLC or UHPLC, that can effectively separate the main Eltrombopag peak from all known impurities and degradation products. orientjchem.orgorientjchem.org A resolution of more than 2.0 between adjacent peaks is generally considered adequate for good separation. orientjchem.orgorientjchem.org These methods are validated according to ICH guidelines to ensure they are specific, accurate, precise, and robust. orientjchem.orgdergipark.org.tr The development of a robust SIAM is essential for routine quality control and stability studies of Eltrombopag formulations. orientjchem.org

Molecular and Cellular Pharmacology of Eltrombopag Amide and Its Analogs

Investigation of Molecular Target Interactions and Binding Affinity

Interaction with Thrombopoietin Receptor (TPO-R) Analogues and Domains

Eltrombopag (B601689), the parent compound of Eltrombopag Amide, is a non-peptide thrombopoietin receptor (TPO-R) agonist that selectively binds to the transmembrane domain of the human TPO-R. nih.goveuropa.eutga.gov.au This interaction initiates signaling cascades that are similar, but not identical, to those triggered by the endogenous ligand, thrombopoietin (TPO). europa.eutga.gov.au The binding site of Eltrombopag is distinct from that of TPO, which allows for potential additive effects on platelet production. researchgate.net

Studies have shown that the activity of Eltrombopag is dependent on the expression of TPO-R. researchgate.net The interaction specifically involves the transmembrane and extracellular juxtamembrane region of the human TPO-R. researchgate.net Research using asparagine-scanning mutagenesis has revealed that His499, a residue near the N-terminus of the TPO-R transmembrane domain, plays a crucial role in regulating the activation of the human receptor. nih.gov The small molecule agonist Eltrombopag has been shown to induce a helical structure in this region of the transmembrane domain, which is associated with receptor dimerization and activation. nih.gov

Allosteric Modulation Mechanisms

Eltrombopag functions as an allosteric modulator of the TPO-R. researchgate.net It activates the receptor by binding to the transmembrane region and influencing the rotational states of the dimeric receptor. researchgate.net This allosteric mechanism allows it to activate signaling pathways without directly mimicking the natural ligand, TPO. researchgate.net

Beyond its interaction with TPO-R, Eltrombopag has been identified as a selective allosteric inhibitor of the METTL3-14 complex, a key enzyme in RNA methylation. nih.govmdpi.com This inhibition is achieved through noncompetitive binding to a putative allosteric site on METTL3. nih.govmdpi.com This interaction suggests a role for Eltrombopag and its derivatives in modulating RNA methylation processes. smolecule.com

Direct Binding Studies with Other Biomolecules (e.g., BAX, BAK, METTL3-14 complex, Syndecan-4)

Recent research has expanded the known molecular targets of Eltrombopag and by extension, its amide derivative.

BAX and BAK: Eltrombopag has been identified as a direct inhibitor of the pro-apoptotic protein BAX. smolecule.comnih.gov It binds to the BAX trigger site, preventing the conformational changes that lead to apoptosis. nih.gov This inhibitory action is distinct from that of other BAX activators. nih.gov While the direct binding to BAK has not been as extensively characterized, some compounds are known to inhibit the oligomerization of both BAX and BAK, suggesting a potential interaction with a conserved interface. embopress.org

METTL3-14 Complex: Eltrombopag directly binds to the METTL3-14 complex, acting as an allosteric inhibitor. nih.govmdpi.com This interaction is selective for the catalytically active form of the complex. nih.gov

Syndecan-4 (SDC4): Eltrombopag has been found to directly bind to Syndecan-4 (SDC4), a transmembrane proteoglycan. e-century.usnih.gov The transmembrane motif of SDC4 is essential for this interaction. e-century.usnih.gov This binding can enhance SDC4 abundance and its associated signaling pathways. e-century.usnih.gov

Binding Kinetics and Dissociation Constants (Kd)

The binding affinities of Eltrombopag to its various molecular targets have been quantified in several studies.

BiomoleculeDissociation Constant (Kd)Method
METTL3-14 complex 13.2 μMSurface Plasmon Resonance
Syndecan-4 (SDC4) ~2 µMCellular protein-based ligand interaction screening
BAX Not explicitly stated in the provided search results, but potent binding is confirmed.

This table is based on available data and may not be exhaustive.

Studies have shown that Eltrombopag potently binds to BAX. nih.gov The dissociation constant (Kd) for the interaction between Eltrombopag and the METTL3-14 complex has been determined to be 13.2 μM through surface plasmon resonance assays. smolecule.com For Syndecan-4, the Kd value for Eltrombopag binding is approximately 2 µM. e-century.usnih.gov

Elucidation of Intracellular Signaling Pathways Mediated by this compound

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Modulation

The primary and most well-characterized signaling pathway modulated by Eltrombopag is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. nih.govresearchgate.net Upon binding to the TPO-R, Eltrombopag activates this pathway, leading to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. nih.govtga.gov.au This stimulation of STAT and JAK phosphorylation is a key mechanism of its thrombopoietic activity. drugbank.com

It is important to note that while Eltrombopag activates the JAK/STAT pathway, it does so in a manner that is not identical to endogenous TPO and does not activate the AKT pathway. drugbank.com The activation of the JAK/STAT pathway by Eltrombopag is species-specific, with effects observed in humans and primates but not in rodents. nih.gov Studies have demonstrated that Eltrombopag treatment can activate phospho-STAT5 in various cell lines. medchemexpress.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Eltrombopag activates the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation and differentiation. patsnap.comhaematologica.orgopenaccessjournals.com Upon binding to the c-Mpl receptor, eltrombopag initiates a series of intracellular events that lead to the phosphorylation and activation of key MAPK pathway components, including ERK1/2. nih.govnih.gov Studies have shown that eltrombopag can induce a more balanced activation of AKT and ERK1/2 signaling molecules compared to other thrombopoietin mimetics. nih.govhaematologica.org This balanced activation is considered crucial for promoting the maturation of megakaryocytes and subsequent platelet production, rather than just the proliferation of immature megakaryocytes. nih.govhaematologica.org

In vitro studies using human hematopoietic stem cells have demonstrated that eltrombopag's ability to foster megakaryocyte differentiation is accompanied by increased phosphorylation of ERK1/2. nih.govhaematologica.org The activation of the MAPK pathway, in conjunction with other signaling pathways like JAK-STAT, is fundamental to eltrombopag's mechanism of enhancing megakaryopoiesis. patsnap.comhaematologica.orgnih.gov The drug has been shown to activate STAT3/5, AKT, and ERK pathways to a greater extent than endogenous thrombopoietin (TPO), leading to an amplification of megakaryocyte production. haematologica.orgfrontiersin.org

Influence on Apoptotic Pathways and Cell Survival Mechanisms

Eltrombopag has demonstrated an influence on apoptotic pathways, contributing to cell survival. nih.gov In certain cellular contexts, such as acute myeloid leukemia (AML) cells, eltrombopag has been shown to induce apoptosis. plos.orgnih.gov This pro-apoptotic effect in cancer cells is linked to the activation of caspase cascades and PARP cleavage within hours of exposure. plos.orgnih.gov

Conversely, in other contexts, eltrombopag exhibits anti-apoptotic properties. ashpublications.org Research has identified eltrombopag as a direct inhibitor of BAX, a pro-apoptotic protein from the BCL-2 family. nih.govtandfonline.com By binding to the BAX trigger site, eltrombopag prevents its conformational change and subsequent role in mitochondrial-driven cell death. nih.gov This inhibition of BAX can prevent apoptosis induced by various cytotoxic stimuli. nih.gov Furthermore, some studies suggest that eltrombopag's activation of the MAPK pathway contributes to anti-apoptotic mechanisms, promoting the viability of hematopoietic cells. openaccessjournals.com There is also evidence that eltrombopag may transiently increase resistance to apoptosis in platelets, potentially by affecting the AKT-mediated Bcl-xL pathway. ashpublications.org

Modulation of RNA Methylation Processes

Recent research has uncovered a novel mechanism of action for eltrombopag involving the modulation of RNA methylation. mdpi.comnih.gov Specifically, eltrombopag has been identified as a functional allosteric inhibitor of the METTL3-14 complex, a key enzyme responsible for N6-methyladenosine (m6A) RNA methylation. mdpi.comnih.govfrontiersin.org

Cellular Responses and Phenotypic Effects in In Vitro Models

Impact on Megakaryocyte Differentiation and Proliferation in Cell Lines

In vitro studies have consistently shown that eltrombopag promotes the differentiation and proliferation of megakaryocytes from hematopoietic progenitor cells. haematologica.orgnih.govhaematologica.org When human cord blood-derived hematopoietic stem cells are cultured with eltrombopag, there is a dose-dependent increase in megakaryocyte differentiation and platelet production. nih.govhaematologica.org This is evidenced by the maturation of high-ploidy megakaryocytes that express lineage-specific markers such as CD61 and CD42b. nih.govhaematologica.org

Eltrombopag has been observed to support the full differentiation and maturation of megakaryocytes, leading to an increased output of mature cells capable of forming proplatelets. nih.govhaematologica.org For instance, concentrations of 500 ng/mL and 2000 ng/mL of eltrombopag led to a significant 2- and 3-fold increase, respectively, in megakaryocyte output compared to lower concentrations. haematologica.org However, some studies have noted that very high concentrations of eltrombopag (e.g., 30 µM) can suppress megakaryocyte differentiation and proliferation, an effect attributed to its iron-chelating properties. ashpublications.org In several hematologic tumor cell lines, eltrombopag did not increase proliferation but rather caused a dose-dependent decrease in proliferation in the majority of cell lines tested. ascopubs.org

Cell TypeEltrombopag ConcentrationObserved EffectReference
Human Cord Blood HSCs500-2000 ng/mLStimulates megakaryocyte output and proplatelet formation. nih.gov
Human Cord Blood Progenitors200-2000 ng/mLPromotes megakaryocyte differentiation; increased number of CD61+/CD42b+ cells. haematologica.org
Cord Blood MK Progenitors≤6 µMStimulated megakaryopoiesis. ashpublications.org
Cord Blood MK Progenitors30 µMSuppressed megakaryocyte differentiation and proliferation. ashpublications.org
Hematologic Tumor Cell Lines (11 of 13 tested)IC50 = 5.6 to 15.4 µg/mLDecreased proliferation. ascopubs.org

Effects on Hematopoietic Progenitor Cell Behavior

Eltrombopag exerts significant effects on the behavior of hematopoietic progenitor cells (HPCs). core.ac.ukashpublications.org It has been shown to selectively augment the expansion of human CD34+ progenitor cells. core.ac.uk In vitro studies using umbilical cord blood CD34+ cells demonstrated that eltrombopag effectively promotes the proliferation and differentiation of these cells into multiple lineages. core.ac.uk

In patients with aplastic anemia, treatment with eltrombopag has been found to significantly expand the population of CD34+ cells in the bone marrow. ashpublications.orghtct.com.br Specifically, it leads to an increase in multipotent progenitor cells (MPPs), which are capable of differentiating into various blood cell lineages. ashpublications.orghtct.com.br Eltrombopag also supports the formation of normal megakaryocytic colonies from the bone marrow of patients with AML and myelodysplastic syndromes (MDS) in preclinical studies. ashpublications.org Furthermore, eltrombopag has been shown to enhance the hematopoietic-supporting ability of mesenchymal stem/stromal cells (MSCs), which are crucial components of the hematopoietic niche. nih.gov

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Eltrombopag has the ability to modulate intracellular levels of reactive oxygen species (ROS), primarily due to its properties as an iron chelator. nih.govcapes.gov.brnih.gov In various cell lines, including hepatocytes and cardiomyocytes, eltrombopag has been shown to decrease intracellular ROS rapidly. nih.gov This effect is linked to its ability to mobilize cellular iron. nih.gov

In the context of acute myeloid leukemia (AML) cells, which often have higher intrinsic levels of ROS, eltrombopag induces a dramatic decrease in ROS levels, particularly hydrogen peroxide. plos.orgnih.gov This disruption of ROS homeostasis is proposed as a key mechanism for its anti-leukemic effects, leading to a disruption of cancer cell metabolism and subsequent apoptosis. plos.orgnih.govnih.gov The reduction in ROS by eltrombopag can be more significant than that achieved by specific inhibitors of ROS-producing enzymes like NADPH oxidase, suggesting it may affect multiple pathways of ROS production. plos.org This iron chelation and consequent ROS reduction are also thought to contribute to its ability to stimulate hematopoiesis at the stem cell level. frontiersin.org

Cell LineConditionEffect on ROSReference
Hepatocyte, Cardiomyocyte, Pancreatic cell linesClinically achievable concentrations (1 μM)Rapidly decreasing intracellular ROS. nih.gov
MOLM14 (AML cell line)5 μM EltrombopagMarked decrease in ROS levels. plos.orgnih.gov
Primary human osteoclastsIron-overloaded conditionsConfirmed iron chelation capacity, implying ROS reduction. nih.gov

Influences on Macropinocytosis in Cellular Systems

Eltrombopag has been identified as an agonist of Syndecan-4 (SDC4), a transmembrane proteoglycan involved in various oncogenic signaling pathways. In a cellular protein-based ligand interaction screening, Eltrombopag was found to directly bind to SDC4 with a dissociation constant (Kd) of approximately 2 µM. The binding is dependent on the transmembrane motif of SDC4.

This interaction is significant as SDC4 is implicated in the regulation of macropinocytosis, a form of endocytosis that allows cells to engulf large amounts of extracellular fluid. Studies in pancreatic cancer cells have confirmed that the knockout of SDC4 significantly impairs macropinocytosis. Unexpectedly, the binding of Eltrombopag to SDC4 not only increases the abundance of SDC4 but also enhances the SDC4-associated Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Consequently, this activation leads to an enhancement of macropinocytosis in cancer cells. These findings suggest that Eltrombopag can act as an activator of SDC4, thereby influencing cellular processes like macropinocytosis, which is a crucial pathway for nutrient acquisition in certain cancer cells. thno.org

Iron Chelation Properties and Cellular Iron Mobilization in Non-Human Cells

Eltrombopag is recognized as a potent iron chelator, a property distinct from its primary function as a thrombopoietin receptor agonist. nih.govunito.it It demonstrates a high binding affinity for iron(III) (log β2=35). nih.gov This characteristic enables it to mobilize intracellular iron, which has been studied in various non-human cell lines.

In rat cardiomyocyte-derived H9C2 cells, Eltrombopag has been shown to be highly effective at mobilizing cellular iron. nih.govplos.org At a clinically relevant concentration of 1 μM, it achieved significant iron mobilization after just one hour of exposure. nih.gov The efficacy of Eltrombopag in these cells surpassed that of established iron chelators like deferiprone, desferrioxamine, and deferasirox (B549329) at comparable iron-binding equivalents. nih.gov Furthermore, Eltrombopag treatment in H9C2 cells led to a 46% reduction in cellular ferritin after 8 hours with a 10 μM concentration. nih.gov

Studies using embryonic mouse primary hippocampal neurons also highlight Eltrombopag's iron-chelating effects. researchgate.net Treatment of these neurons with Eltrombopag was found to induce a state of neuronal iron deficiency. researchgate.net This was evidenced by the increased expression of iron-responsive genes such as Tfr1 (transferrin receptor 1) and Slc11a2 (solute carrier family 11 member 2), which are involved in neuronal iron uptake. researchgate.net

The mechanism of iron mobilization is linked to Eltrombopag's physicochemical properties, including its high lipophilicity and low molecular weight, which facilitate its entry into cells to access intracellular iron pools. nih.govresearchgate.net

Table 1: Eltrombopag's Iron Chelation Effects in Non-Human Cellular Systems

Cell Type Species Concentration Duration Key Findings Reference(s)
H9C2 Cardiomyocytes Rat 1 µM 1 hour Significant mobilization of total cellular iron. nih.gov
H9C2 Cardiomyocytes Rat 10 µM 8 hours 46% reduction in cellular ferritin; 65% reduction in total cellular iron. nih.gov
Primary Hippocampal Neurons Mouse 2 µM & 6 µM 7 days Increased mRNA levels of iron-responsive genes (Tfr1, Slc11a2), indicating neuronal iron deficiency. researchgate.net

Studies in Non-Human Primary Cell Cultures (e.g., Hepatocytes, Cardiomyocytes, Neurons)

Research on Eltrombopag has extended to various non-human primary cell cultures to understand its effects beyond hematopoietic lineages.

Hepatocytes: While extensive studies have been performed on human hepatoma cell lines (HuH7), demonstrating significant iron mobilization and an 85% reduction in ferritin with 10 μM Eltrombopag, data on primary non-human hepatocytes is less direct. nih.gov However, it has been noted that Eltrombopag is rapidly taken up into isolated hepatocytes. researchgate.net The utility of primary hepatocytes from species like mice and non-human primates has been established for modeling in vivo liver-directed gene therapy, supporting their relevance for in vitro pharmacological studies.

Cardiomyocytes: Studies on the H9C2 rat cardiomyocyte cell line, a widely used model for primary cardiomyocytes, have shown that Eltrombopag is a powerful iron chelator. nih.govplos.org It effectively decreases total cellular iron and ferritin levels. nih.gov The mobilization of iron from these cells by Eltrombopag was found to be greater than that achieved with other clinical chelators. nih.gov This potent activity in a cardiomyocyte model points to its significant impact on cellular iron homeostasis in cardiac tissue.

Neurons: Research using primary non-human neurons has revealed dual effects of Eltrombopag. In embryonic mouse primary hippocampal neuron cultures, Eltrombopag's iron chelation properties were shown to have structural consequences. researchgate.net Treatment with 6 μM Eltrombopag resulted in reduced dendrite branch number and length, leading to a blunted dendritic arbor complexity, an effect similar to that caused by the iron chelator deferoxamine. researchgate.net This suggests that by inducing neuronal iron deficiency, Eltrombopag may impair neuronal development. researchgate.net

Conversely, other studies on primary rat neurons have shown a neuroprotective role. Eltrombopag was found to activate Neuregulin 1 (NRG1)/ErbB4 signaling and enhance the expression of synaptic proteins. researchgate.net This signaling pathway is crucial for synapse formation. The study demonstrated that Eltrombopag promotes synapse formation both in vitro and in vivo, suggesting a potential therapeutic role in alleviating cognitive impairments. researchgate.net

Table 2: Summary of Eltrombopag Studies in Non-Human Primary Cell Cultures

Cell Type Species Experimental Focus Key Findings Reference(s)
Primary Hippocampal Neurons Mouse Iron Chelation & Neuronal Development 6 µM ELT decreased dendrite branch number and length, impairing dendritic complexity due to neuronal iron deficiency. researchgate.net
Primary Neurons Rat NRG1/ErbB4 Signaling & Synapse Formation ELT activated NRG1/ErbB4 signaling, enhanced synaptic protein expression, and promoted synapse formation. researchgate.net
Cardiomyocytes (H9C2 cell line model) Rat Iron Chelation Potent mobilization of intracellular iron, exceeding the effect of other clinical chelators. nih.govplos.org

Preclinical Pharmacokinetics and Metabolism Research on Eltrombopag Amide

Absorption and Distribution Studies in In Vitro and Animal Models

The absorption and distribution of Eltrombopag (B601689) have been characterized through various preclinical models, revealing a complex interplay of physicochemical properties and biological transport mechanisms.

Gastrointestinal Absorption Mechanisms (Preclinical)

Preclinical data indicates that Eltrombopag is orally absorbed, although its bioavailability is influenced by several factors. The oral absorption of drug-related material was estimated to be at least 52% in humans after a single solution dose, based on excretion data. europa.eu A significant characteristic of Eltrombopag's absorption is its susceptibility to chelation. Co-administration with products containing polyvalent cations, such as antacids or dairy products, can significantly reduce its absorption. europa.eu

ParameterPreclinical FindingReference
Oral AbsorptionEstimated to be at least 52% for drug-related material. europa.eu
Absorption InhibitorsAbsorption is significantly reduced by chelation with polyvalent cations (e.g., calcium, aluminum, magnesium). europa.eu
Efflux TransportersSubstrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can limit gastrointestinal absorption. researchgate.netpharmacytimes.com
Gut Microbiome InteractionUndergoes extensive cleavage of its hydrazine (B178648) linkage by gut microbes. researchgate.net

Tissue Distribution Profiling in Animal Models

Following absorption, Eltrombopag exhibits extensive binding to plasma proteins. It is highly bound (>99.9%) to human plasma proteins, primarily albumin. europa.eudrugbank.com This high degree of protein binding restricts its distribution into various tissues. In blood, the concentration of Eltrombopag in blood cells is approximately 50% to 79% of the concentrations found in plasma. drugbank.com

Studies involving intravenous administration in rats identified the liver as the primary organ for elimination, with approximately 40% of the unchanged drug being excreted into the bile, indicating significant hepatic distribution. nih.gov The uptake into liver cells is an active, energy-dependent process. Research using isolated mouse hepatocytes and transfected human cell lines demonstrated that multiple transporters are involved in its hepatic uptake, including Organic Anion-Transporting Polypeptide (OATP) 1B1, OATP2B1, and Organic Cation Transporter (OCT) 1. nih.gov In chimpanzees, the only nonclinical species that is pharmacologically responsive, oral administration resulted in a measurable increase in platelet counts. nih.govclinicaltrials.gov

Blood-Brain Barrier Permeability Studies in Preclinical Models

Preclinical research has confirmed that Eltrombopag can cross the blood-brain barrier (BBB). researchgate.netnih.gov This was demonstrated in a study using an in vitro model with primary bovine brain microvascular endothelial cells, which showed that the compound's transport across the barrier was time-dependent. researchgate.net

Further studies using embryonic mouse primary hippocampal neuron cultures revealed that after crossing the BBB, Eltrombopag can exert biological effects within the central nervous system. researchgate.netnih.gov Specifically, it was observed to cause neuronal iron deficiency and impair the maturation of dendrites in these preclinical models. researchgate.net While Eltrombopag can permeate the BBB, its penetration is likely modulated by the presence of efflux transporters like P-gp and BCRP, for which it is a known substrate. researchgate.netmedtechbcn.com

Study ModelKey FindingImplicationReference
Primary bovine brain microvascular endothelial cells (in vitro)Eltrombopag crosses the blood-brain barrier in a time-dependent manner.Confirms CNS permeability in a preclinical model. researchgate.netnih.gov
Embryonic mouse primary hippocampal neurons (in vitro)Impairs iron-dependent dendrite maturation after crossing the BBB.Shows potential for biological activity within the CNS. researchgate.net

Biotransformation and Metabolic Pathways Characterization

Eltrombopag undergoes extensive metabolism primarily through oxidation and glucuronidation, in addition to the previously mentioned cleavage by gut microbes.

Role of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP1A2, CYP2C8)

Oxidative metabolism is a key pathway in the biotransformation of Eltrombopag. In vitro experiments using human liver microsomes have consistently identified two cytochrome P450 isoenzymes, CYP1A2 and CYP2C8, as being principally responsible for its oxidation. drugbank.compsu.edunih.gov This metabolic process results in the formation of a mono-oxygenation metabolite, designated as M1. nih.gov This M1 metabolite can subsequently form a reactive intermediate that is detoxified via conjugation with glutathione (B108866). nih.gov While in vitro studies indicated that Eltrombopag could inhibit CYP2C8 and CYP2C9, a subsequent study in healthy human subjects did not find clinically significant inhibition of various CYP enzymes, including CYP1A2 and CYP2C9, at therapeutic concentrations. revolade.com

Glucuronidation by Uridine Diphosphate Glucuronosyltransferases (UGTs) (e.g., UGT1A1, UGT1A3)

Glucuronidation represents another major metabolic pathway for Eltrombopag. drugbank.compsu.edu This Phase II conjugation reaction involves the addition of glucuronic acid to the molecule, which facilitates its excretion. evotec.com In vitro studies utilizing human liver microsomes have pinpointed UGT1A1 and UGT1A3 as the specific UGT isoforms responsible for the glucuronidation of Eltrombopag. drugbank.compsu.edurevolade.com This process leads to the formation of acyl glucuronide metabolites. nih.gov The clinical importance of this pathway is highlighted by findings that genetic polymorphisms in the UGT1A1 gene are associated with higher plasma concentrations of Eltrombopag in patients. nih.gov

Metabolic PathwayKey Enzymes/MediatorsResulting MetabolitesReference
OxidationCytochrome P450 (CYP) enzymes: CYP1A2, CYP2C8Mono-oxygenated metabolites (e.g., M1). drugbank.compsu.edunih.gov
GlucuronidationUDP-Glucuronosyltransferases (UGT): UGT1A1, UGT1A3Acyl glucuronide conjugates (e.g., M2). drugbank.compsu.edunih.gov
CleavageGut MicrobesHydrazine cleavage products. researchgate.net

Conjugation with Endogenous Molecules (e.g., Glutathione, Cysteine)

In preclinical studies, eltrombopag undergoes metabolism through conjugation with endogenous molecules, most notably glutathione (GSH) and cysteine. drugbank.com This metabolic pathway is significant as it suggests the formation of reactive intermediates during the biotransformation of the compound. researchgate.net The detection of glutathione conjugates indicates that eltrombopag is susceptible to bioactivation, a process where the parent drug is converted into a more reactive species. researchgate.netwashington.edu

The formation of these conjugates is believed to occur via the addition of the thiol group from glutathione or cysteine to a para-imine methide species. washington.edu This reactive intermediate is formed through a two-electron oxidation of the para-alkylaniline structural component of eltrombopag, a reaction mediated by cytochrome P450 (CYP) enzymes. washington.eduresearchgate.net In human mass balance studies, glutathione-related adducts have been identified in feces, accounting for approximately 20% of the administered oral dose. washington.eduresearchgate.net The presence of these conjugates provides insight into the drug's metabolic clearance and potential for forming reactive metabolites. washington.edu

The process of conjugation with glutathione is a key detoxification pathway in living organisms, catalyzed by glutathione-S-transferase (GST) enzymes. frontiersin.org This reaction facilitates the clearance of xenobiotics by making them more water-soluble for excretion. frontiersin.org The resulting glutathione S-conjugates can then enter the mercapturic acid pathway for further processing and eventual elimination. frontiersin.org

Identification and Characterization of Preclinical Metabolites

Preclinical research has identified several metabolic pathways for eltrombopag, including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine. drugbank.com In vitro studies have pointed to CYP1A2 and CYP2C8 as the primary enzymes responsible for the oxidative metabolism of eltrombopag. drugbank.com Glucuronidation, another major metabolic route, is handled by UGT1A1 and UGT1A3. drugbank.com

The metabolism of eltrombopag is extensive. researchgate.net In rats, following intravenous administration, a significant portion of the drug is eliminated via the liver. psu.edu Studies in humans have shown that after an oral dose, eltrombopag is metabolized into various products. researchgate.net These metabolites are then excreted from the body. researchgate.net

In human studies, unchanged eltrombopag accounted for about 20% of the dose excreted in feces, while no unchanged drug was detected in urine. tga.gov.aunih.gov This indicates that the majority of the drug undergoes metabolic transformation before elimination. tga.gov.aunih.gov The metabolites found in urine are products of the initial metabolic processes that occur in the liver. researchgate.net

Below is a table summarizing the key enzymes involved in the preclinical metabolism of Eltrombopag Amide.

Metabolic Pathway Enzymes Involved Reference
OxidationCYP1A2, CYP2C8 drugbank.com
GlucuronidationUGT1A1, UGT1A3 drugbank.com
ConjugationGlutathione-S-transferase (GST) frontiersin.org

Structure Activity Relationships Sar and Computational Studies of Eltrombopag Amide Derivatives

Computational Chemistry and Molecular Modeling Applications

In Silico Prediction of Biological Activity and Metabolism

Computational, or in silico, methods are integral to modern drug discovery and development, offering predictive insights into the biological activity and metabolic fate of new chemical entities and their derivatives. For Eltrombopag (B601689) Amide, a derivative of the thrombopoietin receptor agonist Eltrombopag, these computational studies provide a framework for understanding its potential pharmacological profile and how it may differ from the parent compound.

In Silico Prediction of Biological Activity

While Eltrombopag is primarily known as a thrombopoietin receptor (TPO-R) agonist, in silico studies have explored its potential for drug repurposing by predicting its interaction with various other biological targets. Molecular docking and dynamics simulations have been applied to screen Eltrombopag against targets implicated in cancer, infectious diseases, and viral replication.

A significant area of investigation involves the role of Eltrombopag as an inhibitor of the METTL3-14 methyltransferase complex, a target in acute myeloid leukemia (AML). mdpi.comdntb.gov.uanih.gov Computational cavity search and molecular docking studies predicted that Eltrombopag binds to a putative allosteric site on the METTL3 subunit. mdpi.comnih.gov To validate these computational models and understand the key interacting moieties, researchers synthesized and evaluated derivatives of Eltrombopag where the carboxylic acid and phenol (B47542) groups—predicted to be crucial for hydrogen bonding—were modified or removed. mdpi.comnih.gov

One such study investigated derivatives including a compound where the carboxylic acid was removed (Compound 14a) and another where it was converted to a carboxylate methyl ester (Compound 14b), an ester being structurally related to the amide of Eltrombopag Amide. mdpi.comnih.gov The results showed that modification of the carboxylic acid group led to a significant reduction in inhibitory activity against the METTL3-14 complex, highlighting the importance of this functional group for this specific off-target activity. mdpi.comnih.gov This suggests that this compound, with its carboxamide group, would also likely exhibit diminished activity against this particular target compared to the parent drug.

CompoundModification from EltrombopagTargetIn Silico Finding / In Vitro ResultReference
EltrombopagParent CompoundMETTL3-14 ComplexIC₅₀ of 3.65 µM mdpi.com
Compound 14aRemoval of carboxylic acidMETTL3-14 Complex>10-fold loss in activity mdpi.com
Compound 14bCarboxylate methyl esterMETTL3-14 Complex>10-fold loss in activity mdpi.com
EltrombopagParent CompoundSARS-CoV-2 RdRpPredicted binding energy of -35.33 kcal/mol chemrxiv.org
EltrombopagParent CompoundMexB (P. aeruginosa efflux pump)Demonstrated moderate structural fluctuations in complex with MexB tandfonline.com

Further computational studies have screened Eltrombopag for other activities, including as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and as an inhibitor of the MexB efflux pump in Pseudomonas aeruginosa. chemrxiv.orgtandfonline.com These predictions open avenues for further investigation, and by extension, suggest potential, albeit likely altered, activities for this compound that would require specific computational and experimental validation.

In Silico Prediction of Metabolism

The metabolism of Eltrombopag is well-characterized and proceeds through several key pathways, including oxidation and glucuronidation. drugbank.com In vitro studies with human liver microsomes have identified cytochrome P450 enzymes CYP1A2 and CYP2C8 as the primary catalysts for its oxidative metabolism. drugbank.comguidetopharmacology.org Additionally, UDP-glucuronosyltransferases UGT1A1 and UGT1A3 are responsible for conjugating Eltrombopag to form glucuronides. drugbank.comguidetopharmacology.org

The conversion of the carboxylic acid in Eltrombopag to a carboxamide in this compound is predicted to significantly alter its metabolic profile. The primary sites for CYP-mediated oxidation on the biphenyl (B1667301) and dimethylphenyl ring systems would likely remain available for metabolism. However, the amide group is generally more resistant to hydrolysis than a carboxylic acid is to glucuronidation. The primary metabolic route for Eltrombopag, direct glucuronidation at the carboxylic acid, is eliminated in this compound. This would shift the metabolic burden towards oxidation of the aromatic rings and potential subsequent conjugation of the resulting hydroxylated metabolites.

Metabolic PathwayEltrombopag (Parent)This compound (Predicted)Key Enzymes
OxidationMinor pathway; occurs on aromatic rings.Predicted to be a more prominent pathway.CYP1A2, CYP2C8 drugbank.com
GlucuronidationMajor pathway; occurs directly on the carboxylic acid group.This pathway is eliminated as the carboxylic acid is absent. Glucuronidation may occur on hydroxylated metabolites.UGT1A1, UGT1A3 drugbank.com
Amide HydrolysisNot applicable.Possible, but generally a slower metabolic reaction compared to glucuronidation.Amidases (e.g., FAAH)
CleavageIdentified as a metabolic pathway.Likely to still occur.Not specified drugbank.com

Eltrombopag Amide As a Research Tool and in Drug Discovery

Utility of Eltrombopag (B601689) Amide in Biochemical and Cellular Assays

The primary application of Eltrombopag Amide in biochemical assays is its role as a reference standard for analytical and quality control purposes in the manufacturing of Eltrombopag. axios-research.com Given that it is a potential impurity, its presence and quantity must be meticulously monitored to ensure the quality and safety of the final drug product. researchgate.netasianpubs.org

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify impurities like this compound. veeprho.com In this context, highly characterized and pure samples of this compound serve as essential reference materials for method validation, stability studies, and routine quality control checks of Eltrombopag drug substances. axios-research.com

Beyond its role in quality control, studies have indicated that Eltrombopag itself can interfere with certain biochemical assays, such as those for bilirubin (B190676) and uric acid, due to its light-absorbing properties. nih.govresearchgate.net This underscores the importance of understanding the behavior of related compounds like this compound in such analytical systems.

Recent research has also shed light on the direct biological activity of this compound. It has been shown to act as an allosteric inhibitor of the METTL3-14 protein complex, which is involved in RNA methylation. smolecule.com This inhibitory effect can be measured in biochemical assays to study the kinetics and mechanism of this interaction. smolecule.com

Applications in Investigating Protein Function and Cellular Pathways

This compound serves as a valuable research tool for investigating specific protein functions and cellular pathways due to its distinct biological activities. smolecule.com Research has identified this compound as an inhibitor of key proteins involved in cellular processes like RNA methylation and apoptosis. smolecule.com

One significant application is in the study of the METTL3-14 complex, an RNA methyltransferase. This compound has been shown to be an allosteric inhibitor of this complex, with a binding affinity indicated by a dissociation constant (Kd) of 13.2 μM. smolecule.com This allows researchers to use this compound as a chemical probe to modulate the activity of the METTL3-14 complex and study the downstream effects on RNA methylation, gene expression, and other cellular responses. smolecule.com

Furthermore, the parent compound, Eltrombopag, has been identified as a direct inhibitor of BAX, a pro-apoptotic protein. smolecule.com By preventing cell death through specific binding interactions, this compound can be used in studies aimed at understanding the regulation of apoptosis. smolecule.com Its ability to interact with specific molecular targets allows for detailed investigation into their functions and the pathways they regulate. smolecule.com

The table below summarizes the known molecular targets of this compound and its parent compound, highlighting their utility in research.

CompoundMolecular TargetPathway AffectedResearch Application
This compound METTL3-14 ComplexRNA MethylationInvestigating the role of RNA methylation in gene expression and cellular responses. smolecule.com
Eltrombopag BAX ProteinApoptosisStudying the mechanisms of apoptosis regulation. smolecule.com
Eltrombopag Thrombopoietin Receptor (TPO-R)HematopoiesisInvestigating platelet production and differentiation. drugbank.comresearchgate.net
Eltrombopag SDC4MAPK SignalingStudying cancer cell metabolic pathways. e-century.us

Role of this compound in Identifying and Validating Novel Biological Targets

This compound's distinct biological activity profile makes it a useful tool for identifying and validating new biological targets. smolecule.com Its ability to inhibit the METTL3-14 complex and BAX positions it as a molecule that can be used to probe the functions of these proteins and their roles in disease. smolecule.com

By using this compound in cellular and biochemical assays, researchers can explore the consequences of inhibiting these targets. smolecule.com For instance, its effect on RNA methylation via the METTL3-14 complex can help in identifying new genes and pathways that are regulated by this modification, potentially uncovering novel therapeutic targets for diseases like acute myeloid leukemia (AML). mdpi.com

The parent compound, Eltrombopag, has also been repurposed to explore new therapeutic applications beyond its original indication. For example, it has been investigated for its iron-chelating properties and its potential to reduce the stability of the SARS-CoV-2 spike protein-ACE2 complex. researchgate.netashpublications.org These investigations, while focused on Eltrombopag, highlight the potential for related compounds like this compound to be used in similar target identification and validation studies.

The use of this compound in screening assays can help identify its potential off-target effects, which in turn can reveal new biological interactions and potential therapeutic opportunities. smolecule.com This makes it a valuable compound in the broader drug discovery process.

Contribution to the Development of New Chemical Entities for Research Purposes

The primary contribution of this compound to the development of new chemical entities is rooted in its role as a well-characterized impurity of the drug Eltrombopag. researchgate.netasianpubs.org The synthesis and characterization of this compound and other related impurities are crucial for ensuring the quality and safety of Eltrombopag. researchgate.netasianpubs.orgresearchgate.net This process itself leads to the creation of new, highly purified chemical entities that can be used as reference standards by pharmaceutical manufacturers and research organizations. axios-research.com

Furthermore, the unique biological activities of this compound, such as its inhibition of the METTL3-14 complex, make it a valuable lead compound for the development of more potent and selective inhibitors. smolecule.com Researchers can use its chemical structure as a starting point for designing new molecules with improved pharmacological properties for use as research tools or potential therapeutic agents. smolecule.com This process of lead optimization, starting from a known active compound, is a fundamental aspect of drug discovery and development.

Concluding Perspectives and Future Research Directions on Eltrombopag Amide

Unexplored Mechanistic Aspects and Novel Biological Activities

While initial research has identified specific targets for Eltrombopag (B601689) Amide, its full mechanistic profile remains largely uncharted. The compound is recognized as a derivative of Eltrombopag, often categorized as an impurity. smolecule.comaxios-research.com Its known biological activities distinguish it from its parent compound and suggest a complex mechanism of action that requires further exploration.

Recent studies have identified Eltrombopag Amide as an allosteric inhibitor of the METTL3-14 protein complex, which is involved in RNA methylation, and as a direct inhibitor of the pro-apoptotic protein BAX. smolecule.com These findings indicate that this compound may influence gene expression and cell survival through pathways independent of the thrombopoietin receptor. smolecule.com For instance, its interaction with the METTL3-14 complex, showing a binding affinity with a dissociation constant of 13.2 μM, suggests a role in modulating cellular responses and gene expression via RNA methylation processes. smolecule.com This inhibitory action has been specifically linked to anti-proliferative effects in acute myeloid leukemia (AML) cell lines, correlating with a reduction in m6A methylation levels. mdpi.comresearchgate.netdntb.gov.ua

However, many aspects of its biological activity are still unknown. The parent compound, Eltrombopag, exhibits several "off-target" effects that are not fully understood, and it is a key area of future research to determine if this compound shares these properties. drugbank.com These include potent iron-chelating properties, immunomodulatory effects, and the ability to stimulate hematopoietic stem cells beyond just megakaryocytes. frontiersin.orgnih.govmdpi.com Investigating whether this compound also mobilizes cellular iron or modulates immune system components could reveal novel therapeutic applications.

Table 1: Research Findings on Novel and Unexplored Activities of this compound

Area of Investigation Key Findings & Unexplored Questions Relevant Citations
RNA Methylation This compound acts as an allosteric inhibitor of the METTL3-14 complex, reducing m6A levels in AML cells. The full scope of downstream gene targets and functional consequences is an area for future research. smolecule.commdpi.comresearchgate.netdntb.gov.ua
Apoptosis Regulation Identified as a direct inhibitor of the pro-apoptotic protein BAX, preventing cell death. The precise binding interactions and the potential for therapeutic exploitation in apoptosis-related diseases are yet to be fully explored. smolecule.com
Iron Chelation The parent compound, Eltrombopag, is a powerful iron chelator. It is currently unknown if this compound shares this property and what the potential implications would be for iron metabolism and related cellular processes. nih.govresearchgate.net
Immunomodulation Eltrombopag has demonstrated immunomodulatory effects. Future studies are needed to determine if this compound possesses similar activities and how it might influence immune cell function and cytokine signaling. frontiersin.orgmdpi.comresearchgate.net
Hematopoietic Stem Cell Stimulation The mechanism by which Eltrombopag stimulates multiple hematopoietic lineages in aplastic anemia is not fully uncovered. Research is needed to see if this compound has similar broad effects on hematopoiesis. drugbank.comnih.gov

Potential for Advanced Preclinical Model Development

To thoroughly investigate the unique biological properties of this compound, the development of advanced and targeted preclinical models is essential. Research on the parent compound has utilized a range of models, including patient-derived xenografts (PDX) for cancers like osteosarcoma and myelodysplastic syndromes (MDS), which provide a strong foundation for future work on the amide derivative. nih.govnih.govnih.gov

Future preclinical development for this compound should focus on models that can accurately recapitulate the complex biology of its identified targets. Given its demonstrated activity against the METTL3-14 complex in AML, creating specific PDX models from AML patients would be a critical step. mdpi.comnih.gov These models allow for substance-specific effects to be studied on an individual patient basis. nih.govnih.gov Furthermore, the use of in silico mathematical modeling could help dissect its potential immunomodulatory roles and simulate complex biological pathway interactions. mdpi.com

Table 2: Potential Advanced Preclinical Models for this compound Research

Model Type Research Application Rationale
Patient-Derived Xenografts (PDX) Testing efficacy in cancers with known METTL3-14 or BAX dysregulation (e.g., AML). Provides a clinically relevant in vivo platform to study anti-tumor activity and clonal evolution. mdpi.comnih.govnih.gov
3D Organoid Cultures Modeling effects on specific tissues, such as bone marrow hematopoiesis or organ-specific toxicity. Offers a more complex and physiologically relevant in vitro system compared to traditional 2D cell cultures.
CRISPR-Cas9 Engineered Cell Lines Dissecting the precise molecular pathways affected by METTL3-14 and BAX inhibition. Allows for the creation of specific genetic knockouts or modifications to isolate the compound's mechanism of action.
Humanized Mouse Models Evaluating immunomodulatory effects and interactions with a human immune system. Essential for studying potential impacts on immune tolerance and T-cell responses in a controlled in vivo setting. frontiersin.orgmdpi.com
In Silico Systems Biology Models Predicting network-level effects and identifying potential new targets or off-target activities. Complements wet-lab experiments by modeling complex interactions and generating new hypotheses for testing. mdpi.com

Integration of Multi-Omics Data in Research on this compound

A comprehensive understanding of this compound's mechanism of action requires an integrated, multi-omics approach. The complexity of its known interactions—modulating RNA methylation and apoptosis—suggests that its effects ripple through multiple layers of cellular regulation. smolecule.commdpi.com

Initial research has already successfully applied m6A-sequencing (m6A-seq) to demonstrate how this compound leads to the hypomethylation of leukemogenic genes. mdpi.comdntb.gov.ua This should be expanded with other omics technologies to build a complete picture. For example, combining transcriptomics (RNA-seq) with proteomics can reveal how changes in RNA methylation translate into altered protein expression and cellular function. Metabolomics could be employed to investigate changes in cellular metabolism, which is particularly relevant if the compound is found to have iron-chelating properties like its parent. nih.gov Integrating these diverse datasets through computational and systems biology approaches will be crucial for identifying key pathways, biomarkers of response, and novel therapeutic hypotheses. nih.govsci-hub.sebau.edu.tr

Table 3: Proposed Multi-Omics Integration in this compound Research

Omics Technology Research Goal Potential Insights
Genomics / Exome-Seq Track clonal evolution in preclinical cancer models treated with the compound. Understand if the compound drives or suppresses specific cancer clones. nih.gov
Transcriptomics (RNA-Seq) Profile global gene expression changes following treatment. Identify entire pathways and gene networks up- or down-regulated by the compound's activity.
Epigenomics (m6A-Seq) Map the specific RNA transcripts that undergo changes in methylation. Directly assesses the primary effect of METTL3-14 inhibition on the epitranscriptome. mdpi.comdntb.gov.ua
Proteomics Quantify changes in the cellular proteome and post-translational modifications. Links transcript-level changes to functional protein expression and signaling activity.
Metabolomics Analyze shifts in cellular metabolite profiles. Reveal impacts on cellular energy, biosynthesis, and metabolic pathways, including potential effects on iron metabolism. nih.gov

Collaborative Research Opportunities in this compound Sciences

Maximizing the research potential of this compound will depend on fostering robust collaborations across disciplines and between academic and industrial sectors. The discovery of its novel activities at the intersection of hematology, oncology, and molecular biology highlights the need for interdisciplinary teamwork. smolecule.commdpi.com

Opportunities for collaboration are numerous. Partnerships between academic laboratories, which often drive the discovery of novel mechanisms, and pharmaceutical companies are essential for translating basic science findings into clinical development. elea.com Interdisciplinary teams comprising hematologists, oncologists, computational biologists, structural biologists, and medicinal chemists will be critical. Such teams can work to fully characterize the compound's effects, from its binding kinetics with target proteins to its impact on disease progression in advanced preclinical models. nih.gov Forming research consortia, similar to the Pediatric Preclinical Testing Consortium, could accelerate the evaluation of this compound across a wide range of biological contexts and models, pooling resources and expertise to advance the science more efficiently. nih.govnih.gov

Table 4: Potential Collaborative Research Areas for this compound

Collaboration Type Involved Disciplines/Sectors Objectives
Academia-Industry Partnership University Research Labs, Pharmaceutical Companies, Biotechnology Firms To facilitate drug development, from lead optimization based on the amide structure to clinical trial design. elea.com
Interdisciplinary Research Teams Hematology, Oncology, Computational Biology, Structural Biology, Medicinal Chemistry, Immunology To conduct a comprehensive evaluation of the compound, including target validation, in silico modeling, and mechanistic studies. mdpi.comnih.gov
Clinical-Translational Consortia Research Hospitals, Preclinical Testing Groups, Basic Science Labs To bridge the gap between laboratory discoveries and clinical applications, and to standardize testing protocols across different models. nih.govclinicaltrials.gov
International Research Networks Global research institutions and foundations. To share data and resources, address geographically relevant research questions, and broaden the scope of investigation. nih.govnih.gov

Q & A

Q. What are the standard analytical methods for quantifying Eltrombopag Amide in pharmaceutical formulations?

High-performance thin-layer chromatography (HPTLC) with automated development chambers (e.g., ADC 2) is a validated method for robust quantification. The protocol involves optimizing factors like solvent composition and migration distance using experimental designs such as Box-Behnken to enhance reproducibility . Normal-phase TLC densitometry coupled with statistical optimization ensures accuracy in pharmaceutical applications.

Q. What is the established mechanism of action of this compound as a thrombopoietin receptor agonist?

this compound binds to the thrombopoietin receptor (TPO-R), activating intracellular signaling pathways (e.g., JAK/STAT) to stimulate megakaryocyte proliferation and platelet production. Computational docking studies suggest interactions with specific residues (e.g., Asp499, Cys500) in allosteric binding pockets distinct from the SAM-binding site of METTL3, indicating potential secondary targets .

Advanced Research Questions

Q. How can Box-Behnken Design (BBD) enhance the robustness of HPTLC methods for this compound quantification?

BBD statistically optimizes critical parameters (e.g., mobile phase ratio, chamber saturation time) by evaluating linear, quadratic, and interaction effects. For example, a three-factor BBD with 15 experimental runs identifies optimal conditions, reducing variability and improving detection limits. Post-optimization validation includes assessing linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) .

Q. How can researchers resolve discrepancies in this compound’s efficacy data across clinical studies?

Conduct a systematic review with meta-analysis to assess heterogeneity. Use Weibull or log-Normal survival models to extrapolate treatment duration and account for censored data. Subgroup analyses (e.g., patient demographics, dosing regimens) and sensitivity testing (e.g., excluding outlier studies) clarify confounding factors. For instance, log-Normal models effectively predict long-term response rates in EXTEND trial data .

Q. What computational strategies are recommended when X-ray crystallography fails to validate this compound’s binding sites?

Employ cavity-searching algorithms (e.g., Allosite) and molecular docking (e.g., CDOCKER) to predict allosteric pockets. For METTL3, interactions with residues like Asp453 and Gln496 were identified via hydrogen bonding and van der Waals forces. Validate predictions using mutagenesis (e.g., replacing Val452/485/487) and functional assays (e.g., enzyme inhibition) to confirm binding effects .

Q. What experimental approaches confirm this compound’s disruption of protein-protein interactions (e.g., TMPRSS2-SPIKE)?

Use biophysical assays like surface plasmon resonance (SPR) to measure binding affinity changes. Combine with site-directed mutagenesis (e.g., altering residues at the TMPRSS2-SPIKE interface) and competitive ELISA to assess inhibition. For unresolved binding modes, employ cryo-EM or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes .

Q. How should researchers address variability in anti-proliferative activity data for this compound across cell lines?

Standardize assay conditions (e.g., seeding density, serum concentration) and include positive controls (e.g., known TPO-R agonists). Use dose-response curves (IC₅₀ calculations) and ANOVA to assess inter-experimental variability. Cross-validate findings with transcriptomic profiling (e.g., RNA-seq of megakaryocyte differentiation markers) to link activity to molecular pathways .

Methodological Guidelines

  • Data Contradiction Analysis : Apply Cochran’s Q test to evaluate heterogeneity in clinical data. For in vitro studies, use Bland-Altman plots to compare replicates .
  • Computational Validation : Combine docking scores (e.g., CDOCKER energy < -40 kcal/mol) with molecular dynamics simulations (>100 ns) to assess binding stability .
  • Reporting Standards : Follow IMRaD structure with detailed methods, raw data in appendices, and explicit discussion of limitations (e.g., crystallography resolution constraints) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.